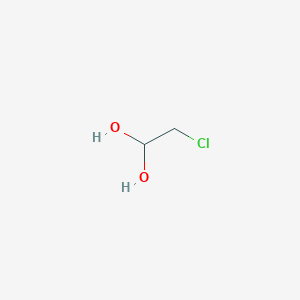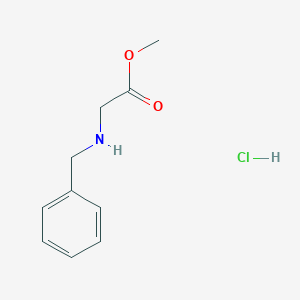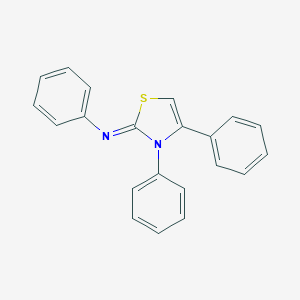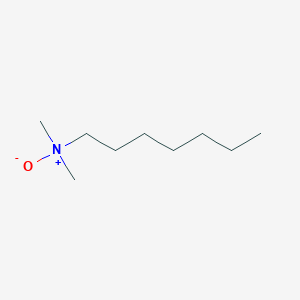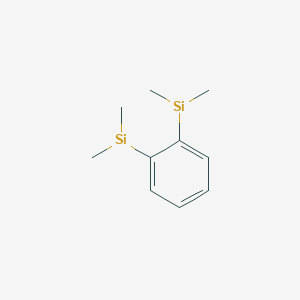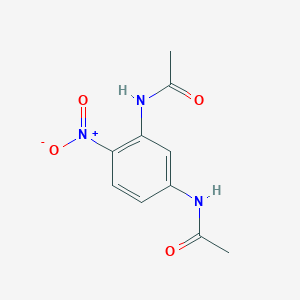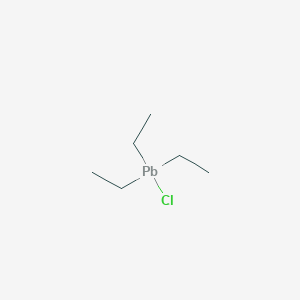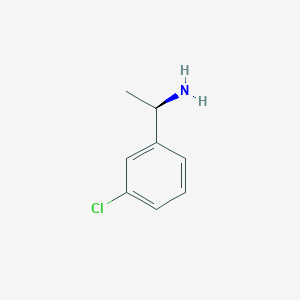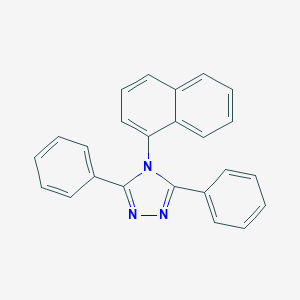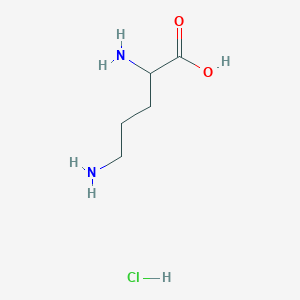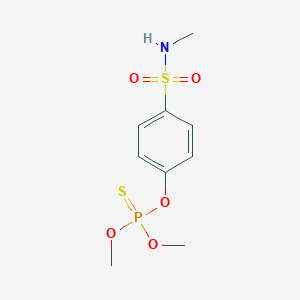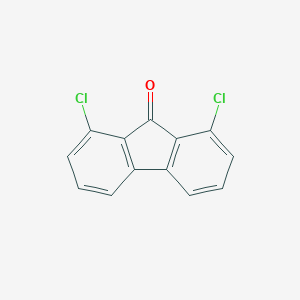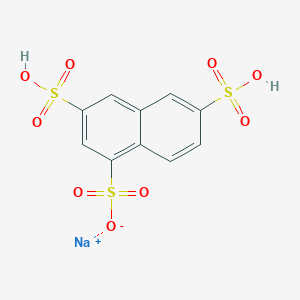![molecular formula C25H24N2O6 B094132 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid CAS No. 18969-60-3](/img/structure/B94132.png)
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid
Descripción general
Descripción
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid, also known as MPPA, is a chemical compound that has been widely studied for its potential applications in the field of medicine and pharmaceuticals. This compound belongs to the family of benzamides, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are known to play a role in inflammation and pain. 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid may also work by inhibiting the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins.
Efectos Bioquímicos Y Fisiológicos
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid in lab experiments is that it has been extensively studied and its pharmacological properties are well understood. However, one limitation is that it may not be suitable for use in certain experiments due to its potential toxicity and side effects.
Direcciones Futuras
There are a number of potential future directions for research on 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid. One area of interest is its potential use as an antitumor agent. Further studies are needed to determine its effectiveness in vivo and its potential side effects. Another area of interest is its potential use as a treatment for inflammatory diseases such as arthritis. Further studies are needed to determine its effectiveness in animal models and its potential side effects. Additionally, further studies are needed to determine the optimal dosing and administration of 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid for its various potential applications.
Aplicaciones Científicas De Investigación
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
18969-60-3 |
|---|---|
Nombre del producto |
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid |
Fórmula molecular |
C25H24N2O6 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
4-[[[methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C25H24N2O6/c1-26(24(30)32-17-20-8-4-2-5-9-20)27(16-19-12-14-22(15-13-19)23(28)29)25(31)33-18-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3,(H,28,29) |
Clave InChI |
SQVPOIYOTJPEAF-UHFFFAOYSA-N |
SMILES |
CN(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CN(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

